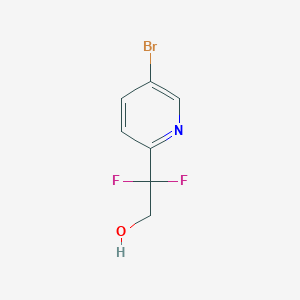
2-Pyridineethanol, 5-bromo-beta,beta-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” is a chemical compound with the molecular formula C7H6BrF2NO . It is a derivative of 2-Pyridineethanol, which is used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” includes a pyridine ring with an ethanol group attached to the second carbon, and a bromo-beta,beta-difluoro group attached to the fifth carbon .Physical And Chemical Properties Analysis
The predicted density of “2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” is approximately 1.689 g/cm3, and its predicted boiling point is around 309.8°C .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Analysis
5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 2-Pyridineethanol, 5-bromo-beta,beta-difluoro-, has been studied for its spectroscopic properties using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to investigate its geometric structure, vibrational frequencies, and chemical shifts. This compound's non-linear optical (NLO) properties were determined, and its potential interactions with pBR322 plasmid DNA were explored through agarose gel electrophoresis experiments. Additionally, its antimicrobial activities were assessed using the minimal inhibitory concentration method (H. Vural & M. Kara, 2017).
Coordination Chemistry
Research into 2-pyridineethanol derivatives has led to the preparation of Cu(II) halido complexes with this compound acting as a neutral ligand. These complexes were studied for their crystal structures, revealing insights into their coordination geometries and potential applications in material science and catalysis (N. Lah & I. Leban, 2010).
Synthesis and Biological Activities
Novel pyridine derivatives have been synthesized through palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the versatility of bromo-substituted pyridine compounds in organic synthesis. These derivatives were analyzed using DFT studies to understand their reaction pathways and potential as chiral dopants for liquid crystals. Furthermore, their anti-thrombolytic, biofilm inhibition, and haemolytic activities were investigated, highlighting their potential in biomedical applications (G. Ahmad et al., 2017).
Proton Transfer Studies
2-(1H-pyrazol-5-yl)pyridines, related to the 2-pyridineethanol structure, have been examined for their ability to undergo different types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies contribute to our understanding of the photophysical properties of pyridine derivatives and their applications in photochemistry (V. Vetokhina et al., 2012).
Synthetic Applications
2-Pyridineethanol derivatives have been utilized in the synthesis of various compounds, demonstrating the broad utility of this chemical moiety in organic synthesis. For example, the conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine showcases the application of pyridine derivatives in nucleoside synthesis (C. Reese & Qin-pei Wu, 2003).
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-2-yl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFUGGMMYAMTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


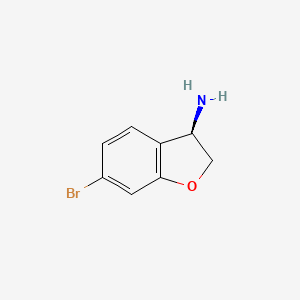
![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
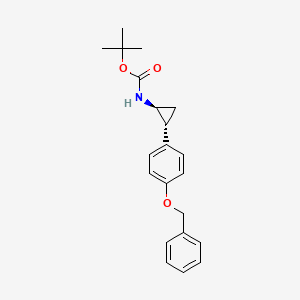
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)


![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
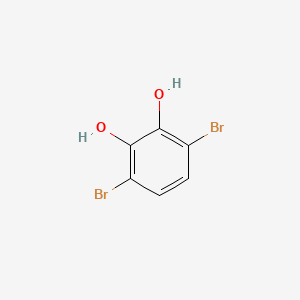
![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)

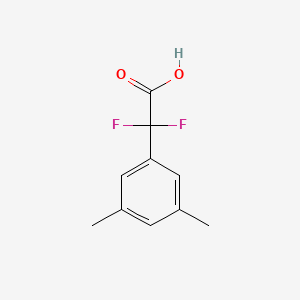
![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)